molecular formula C9H8Cl2O2 B178071 1-(3,5-Dichlorophenoxy)propan-2-one CAS No. 17199-34-7

1-(3,5-Dichlorophenoxy)propan-2-one

Cat. No.: B178071
CAS No.: 17199-34-7
M. Wt: 219.06 g/mol
InChI Key: SVTSCUBKRZOBGZ-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenoxy)propan-2-one is an organic compound with the molecular formula C9H8Cl2O2. It is a chlorinated derivative of phenoxypropanone and is known for its applications in various chemical and industrial processes .

Scientific Research Applications

1-(3,5-Dichlorophenoxy)propan-2-one has several applications in scientific research:

Safety and Hazards

The safety information for 1-(3,5-Dichlorophenoxy)propan-2-one indicates that it should be stored in a dry, sealed environment at 2-8°C . The compound has a GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, and precautionary statements include P261, P305+P351+P338 . A safety data sheet is available .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dichlorophenoxy)propan-2-one can be synthesized through the reaction of 3,5-dichlorophenol with chloroacetone under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichlorophenoxy)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenoxy)propan-2-one involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular functions .

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenoxy)propan-2-one
  • 1-(4-Chlorophenoxy)propan-2-one
  • 1-(3,5-Dibromophenoxy)propan-2-one

Comparison: 1-(3,5-Dichlorophenoxy)propan-2-one is unique due to its specific chlorination pattern, which influences its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-(3,5-dichlorophenoxy)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-6(12)5-13-9-3-7(10)2-8(11)4-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTSCUBKRZOBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596293
Record name 1-(3,5-Dichlorophenoxy)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17199-34-7
Record name 1-(3,5-Dichlorophenoxy)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3,5-dichlorophenol (0.49 g, 3 mmol) in acetone (10 mL) under a nitrogen atmosphere was added potassium carbonate (0.42 g, 3 mmol). In a separate flask, chloroacetone (0.34 mL, 4.2 mmol) and potassium iodide (0.02 g, 0.12 mmol) were dissolved in acetone (15 mL), heated at reflux for 10 min and then allowed to cool to room temperature. The chloroacetone solution was then added to the dichlorophenol solution dropwise via an addition funnel. The resulting mixture was stirred at room temperature overnight. The resulting solids were filtered off and the filtrate was concentrated under reduced pressure to yield the title compound of Step A (0.65 g) as a semisolid. 400 MHz 1H NMR (CDCl3): δ 7.01 (t,1H), 6.8 (d,2H), 4.5 (s,2H), 2.3 (s,3H). This material was used in Step D without further characterization.
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0.02 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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